

Introduction: The Ascendancy of Saturated Heterocycles in Medicinal Chemistry

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Compound of Interest

Compound Name: (Oxan-4-yl)methanol

Cat. No.: B104037

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In the contemporary landscape of drug discovery, the pursuit of molecular candidates with superior physicochemical properties and novel intellectual property has led to a strategic pivot away from "flat," aromatic-rich structures towards more three-dimensional (3D) molecular architectures. Saturated heterocycles are at the forefront of this movement, offering a robust toolkit to enhance properties such as aqueous solubility, metabolic stability, and target selectivity. Among these, the oxane (tetrahydropyran) ring system has emerged as a particularly valuable scaffold.^[1]

This technical guide, tailored for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of **(oxan-4-yl)methanol** and its derivatives. We will dissect the fundamental physicochemical attributes of this core, detail key synthetic methodologies, and synthesize the current understanding of its application across various therapeutic areas. The narrative emphasizes the causal relationships between structural modifications and biological outcomes, providing field-proven insights to guide future discovery campaigns.

Part 1: The (Oxan-4-yl)methanol Core Scaffold

The **(oxan-4-yl)methanol** moiety serves as a versatile and synthetically tractable starting point for chemical library development. Its inherent structural features make it a privileged building block in medicinal chemistry.^{[1][2]}

Physicochemical and Structural Profile

The strategic advantage of the **(oxan-4-yl)methanol** core lies in its balanced profile. The oxane ring introduces desirable 3D geometry, helping drug candidates escape the "flatland" of many traditional scaffolds, which can lead to improved target engagement and a lower attrition rate in clinical development.[3] The ether oxygen acts as a hydrogen bond acceptor, while the primary alcohol provides a key hydrogen bond donor and a reactive handle for synthetic elaboration.

Table 1: Computed Physicochemical Properties of **(Oxan-4-yl)methanol**

Property	Value	Source
Molecular Formula	C₆H₁₂O₂	
Molecular Weight	116.16 g/mol	[2]
XLogP3-AA	-0.1	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	

| Polar Surface Area | 29.5 Å² |

These properties render the scaffold highly attractive for building molecules within the "Rule of Five" space, predisposing its derivatives to favorable oral bioavailability.

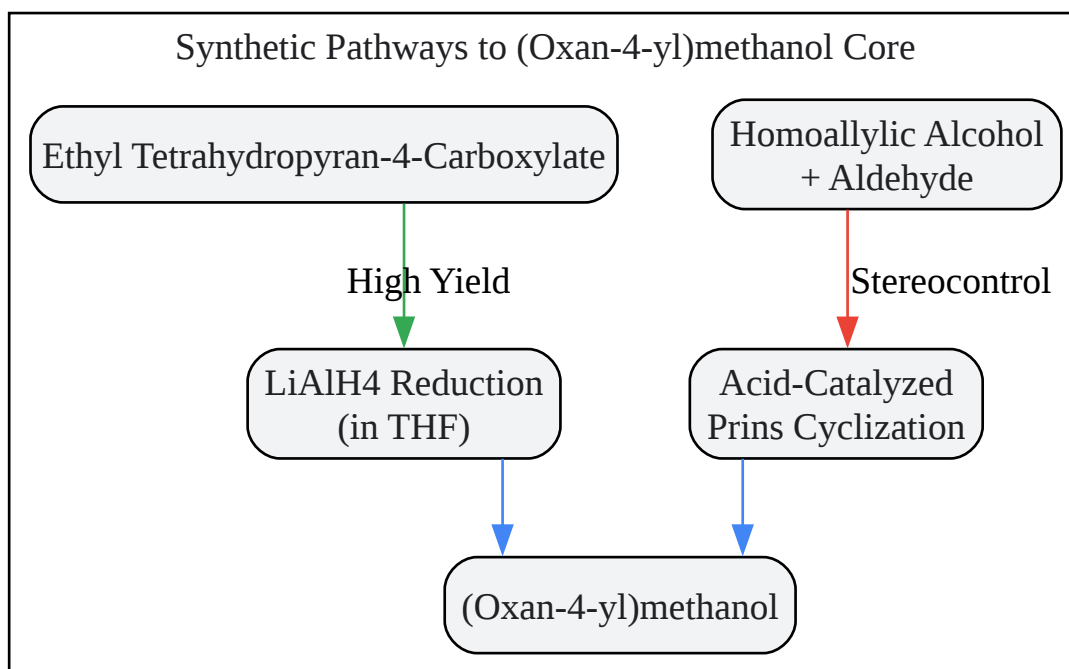
Key Synthetic Strategies

The accessibility of the **(oxan-4-yl)methanol** core is a critical factor in its widespread use. Several reliable synthetic routes have been established.

A. Reduction of Carboxylic Acid Esters: One of the most direct and high-yielding methods involves the reduction of a commercially available precursor, such as ethyl tetrahydropyran-4-carboxylate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF) are typically employed for this transformation.[4]

B. Stereoselective Prins Cyclization: For more complex or substituted oxane rings, the Prins cyclization offers a powerful approach. This reaction involves the acid-catalyzed cyclization of a

homoallylic alcohol with an aldehyde, enabling the construction of the tetrahydropyran ring with a degree of stereocontrol.[5] This method is particularly valuable for accessing specific isomers required for stereoselective target binding.



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Caption: Key synthetic routes to the **(oxan-4-yl)methanol** scaffold.

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The true utility of the **(oxan-4-yl)methanol** scaffold is demonstrated by the diverse biological activities of its derivatives. The core's structure allows for systematic modification at the hydroxyl group and the oxane ring, enabling fine-tuning of pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Anticancer Agents

The tetrahydropyran motif is integral to the development of novel anticancer therapeutics.[1] Derivatives, particularly those forming spirocyclic systems, have shown significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[1]

The mechanism of action for many dihydropyran-containing anticancer compounds involves the induction of apoptosis and cell cycle arrest.[6] For example, a study on spiro[indeno[2,1-c]pyridazine-9,4'-pyran] derivatives found that the lead compound induced apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[1] This demonstrates that the rigid, 3D structure imparted by the spiro-fused oxane ring can be critical for potent biological activity.

Table 2: Exemplary Anticancer Activity of Pyran Derivatives

Compound Class	Cell Line	Activity Metric	Result	Source
Spiro-pyran Derivative (5a)	A549 (Lung Cancer)	Cytotoxicity	IC ₅₀ = 1.21 μM	[1]
4H-Pyran Derivative (4d)	HCT-116 (Colorectal)	CDK2 Inhibition	72.5% at 1 μM	[7]

| 4H-Pyran Derivative (4j) | HCT-116 (Colorectal) | Cytotoxicity | IC₅₀ = 1.25 μM |[7] |

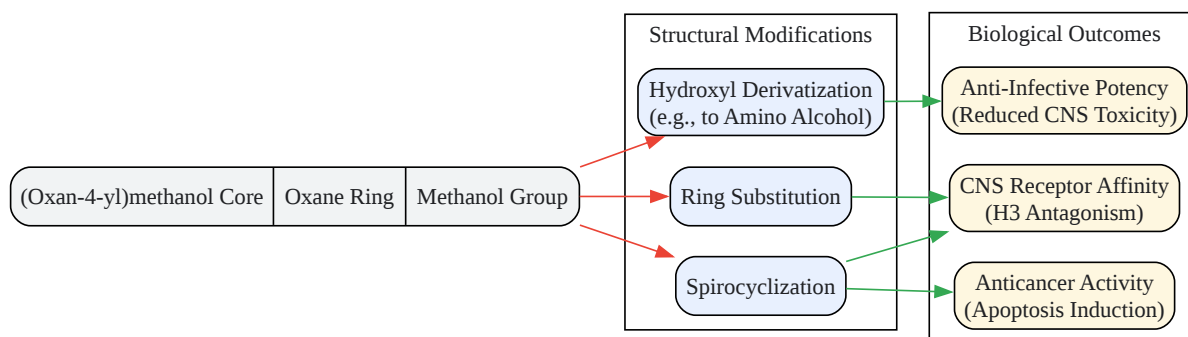
Central Nervous System (CNS) Disorders

In the CNS, the histamine H3 receptor is a key target for treating cognitive and sleep-wake disorders. The tetrahydropyran ring is a common feature in many potent and selective H3 receptor antagonists, often serving as a precursor for spirocyclic piperidine derivatives that exhibit high affinity for this receptor.[1] The polarity of the oxane ring can be strategically employed to balance the lipophilicity required for blood-brain barrier penetration with the aqueous solubility needed for formulation and administration.

Anti-Infective Agents

The principles of SAR are clearly illustrated in the development of quinoline methanols as antimalarial agents. Based on the mefloquine scaffold, systematic variation of the 4-position amino alcohol side chain—a derivative of the **(oxan-4-yl)methanol** concept—led to analogues that maintained high potency against *Plasmodium falciparum* while crucially reducing accumulation in the CNS.[8] This strategic modification addressed a key liability of the parent drug. The lead compound, WR621308, demonstrated single-dose efficacy with substantially

lower permeability across cell monolayers than mefloquine, highlighting its potential for intermittent preventative treatment indications.[8]



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Caption: Structure-Activity Relationship (SAR) logic for the scaffold.

Part 3: Validated Experimental Protocols

Trustworthiness in scientific reporting relies on reproducibility. The following protocols are provided as self-validating systems for the synthesis and biological evaluation of **(oxan-4-yl)methanol** derivatives.

Detailed Protocol: Synthesis via LiAlH_4 Reduction

This protocol describes the synthesis of (tetrahydro-2H-pyran-4-yl)methanol from its corresponding ethyl ester.[4]

- **Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH_4 , 3.0 equivalents) in anhydrous tetrahydrofuran (THF, 20 mL per gram of ester).
- **Cooling:** Cool the stirred suspension to 0 °C using an ice-water bath.

- **Addition of Ester:** Dissolve ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF and add it slowly (dropwise) to the LiAlH_4 suspension via the dropping funnel. Maintain the internal temperature below 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
- **Quenching (Critical Step):** Cautiously quench the reaction by the sequential, dropwise addition of ethyl acetate to consume excess LiAlH_4 . Follow this with a 10% aqueous solution of sodium hydroxide (NaOH). **Causality:** This carefully controlled workup prevents uncontrolled exothermic reactions and safely neutralizes the reactive hydride.
- **Workup:** Continue stirring the resulting mixture for 30 minutes. Filter the slurry through a pad of diatomaceous earth (Celite) to remove insoluble aluminum salts.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude product. The resulting (tetrahydro-2H-pyran-4-yl)methanol is often of sufficient purity for subsequent steps, or it can be purified further by column chromatography.[4]

Detailed Protocol: Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay assesses cell metabolic activity, serving as a robust indicator of cell viability and cytotoxicity of synthesized derivatives.[6]

- **Cell Seeding:** Plate a relevant cancer cell line (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C with 5% CO_2 to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37 °C with 5% CO_2 .
- **MTT Addition:** Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. **Causality:** Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

- Solubilization: Add 100 μ L of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that causes 50% inhibition of cell growth).

Part 4: Future Outlook and Advanced Concepts

The **(oxan-4-yl)methanol** scaffold and its relatives are more than just building blocks; they are sophisticated tools for property modulation. The oxetane ring, a four-membered analogue, has recently gained significant attention for its ability to fine-tune properties like pKa, LogD, and aqueous solubility.^[3] The lessons learned from oxetane chemistry—specifically its use as a polar, 3D motif and a bioisosteric replacement for gem-dimethyl or carbonyl groups—can be applied to the design of next-generation oxane derivatives.^[9]

The future of this chemical class lies in its application in more complex synthetic designs, including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs), where the scaffold's physicochemical properties can be leveraged to optimize the performance of the entire molecule. As drug discovery continues to tackle increasingly challenging biological targets, the strategic incorporation of scaffolds like **(oxan-4-yl)methanol** will be indispensable for creating the safe, effective, and differentiated medicines of the future.

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